2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-cyclohexyl-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-14-13-25-20-22-18(12-23(14)20)16-8-5-9-17(11-16)21-19(24)10-15-6-3-2-4-7-15/h5,8-9,11-13,15H,2-4,6-7,10H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBGWQNVRMVUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)CC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of imidazo[2,1-b][1,3,4]thiadiazoles with arylacetylenes in the presence of a strong base like t-BuOK under mild conditions . This method is highly efficient and yields the desired imidazo[2,1-b]thiazole derivatives.
Industrial Production Methods
the principles of green chemistry and metal complex catalysis are often employed to optimize the synthesis process, reduce waste, and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Research indicates that 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide exhibits significant biological activity. The following subsections detail its applications:
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing the imidazo[2,1-b]thiazole scaffold. For instance:
- In vitro Studies : A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-MEL-30 (melanoma). The compound's structure allows for selective targeting of cancer cells while minimizing effects on normal cells, which is crucial for therapeutic efficacy .
- Mechanism of Action : The mechanism involves the inhibition of specific cellular pathways that are overactive in cancer cells, leading to apoptosis (programmed cell death) .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- In vitro Testing : Research has shown that related compounds exhibit antimicrobial effects against various pathogens, including bacteria and fungi. The imidazole ring is known for its ability to interact with microbial enzymes, disrupting their function .
Acetylcholinesterase Inhibition
Imidazo[2,1-b]thiazole derivatives have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's:
- Biological Evaluation : Compounds similar to this compound have shown promising inhibitory activity against acetylcholinesterase in vitro, suggesting potential applications in treating cognitive decline .
Case Studies
Several studies provide insights into the applications of this compound:
Case Study 1: Anticancer Efficacy
A study published in the International Journal of Molecular Sciences highlighted the synthesis and evaluation of various thiazole-containing compounds for anticancer activity. The results indicated that certain derivatives exhibited IC50 values as low as 0.07 µM against specific cancer cell lines .
Case Study 2: Antimicrobial Activity
Research conducted on a series of thiazole derivatives demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, with some compounds showing effective inhibition at low concentrations .
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, an imidazo[2,1-b]thiazole moiety, and a phenylacetamide structure sets it apart from other similar compounds .
Biological Activity
2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound incorporates a cyclohexyl group, an imidazo[2,1-b]thiazole moiety, and an acetamide functional group, which are known to contribute to various biological effects. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 297.37 g/mol. The compound features a complex structure that is likely responsible for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. Notably, studies have shown that imidazo[2,1-b]thiazole derivatives can inhibit cancer cell proliferation effectively.
Table 1: Biological Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity | Notable Effects |
|---|---|---|---|
| This compound | Cyclohexyl & imidazo[2,1-b]thiazole | Cytotoxic against cancer cells | Potential for anticancer therapy |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | Imidazo[2,1-b]thiazole scaffold | Cytotoxic against MDA-MB-231 | Higher selectivity against specific cancer cell lines |
| N-(4-methylpiperazin-1-yl)-N'-(5-nitrobenzo[d]thiazol-2-yl)urea | Piperazine ring | Antitumor activity | Different mechanism targeting |
The biological activity of this compound may involve interactions with specific biological targets , including kinases and receptors involved in tumor growth and metastasis. Preliminary studies suggest that these compounds can modulate signaling pathways critical for cancer progression.
Case Studies and Research Findings
Several studies have explored the anticancer potential of imidazo[2,1-b]thiazole derivatives:
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives with similar structures to this compound exhibit IC50 values indicating potent cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231). These findings highlight the compound's potential as a therapeutic agent in oncology.
- Molecular Modeling Simulations : Research involving molecular docking studies has provided insights into the binding affinities of imidazo[2,1-b]thiazole derivatives with target proteins. These simulations suggest that structural modifications can enhance biological activity and specificity towards cancer-related targets.
Q & A
Q. How can researchers determine the molecular structure of 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to identify cyclohexyl protons (δ 1.0–2.5 ppm), aromatic protons from the phenyl and imidazothiazole rings (δ 6.5–8.5 ppm), and acetamide carbonyl signals (δ ~170 ppm). Compare with analogs like N-(4-phenoxyphenyl)acetamide derivatives for spectral patterns .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₂₄H₂₆N₄OS) and fragmentation patterns, particularly cleavage of the acetamide bond and imidazothiazole ring stability .
Q. What synthetic routes are available for preparing this compound?
Methodological Answer:
- Multi-step synthesis: Start with cyclohexylacetic acid activation (e.g., using thionyl chloride) to form the acetamide via coupling with 3-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline. Optimize reaction conditions (e.g., DMF as solvent, 80°C, 12 hours) to improve yield .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers evaluate the compound’s biological activity in vitro?
Methodological Answer:
- Antimicrobial assays: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (MIC values). Include positive controls like ciprofloxacin .
- Anticancer screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with structurally related thiazole derivatives (e.g., imidazo[1,2-b]pyridazine analogs) for structure-activity relationships (SAR) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- QSAR Modeling: Utilize PubChem data (e.g., molecular weight, logP) to predict absorption and bioavailability. Compare with analogs like N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide for solubility trends .
- Molecular Docking: Simulate binding affinity to target proteins (e.g., EGFR kinase) using AutoDock Vina. Validate with experimental IC₅₀ values from kinase inhibition assays .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in antifungal activity may arise from differences in Candida albicans strains .
- Structural analogs: Synthesize derivatives (e.g., replacing cyclohexyl with phenyl groups) to isolate contributions of specific moieties to bioactivity. Use SAR to explain conflicting results .
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicology?
Methodological Answer:
- Long-term stability: Use OECD Guideline 307 to assess biodegradation in soil/water systems. Monitor via LC-MS for parent compound and metabolites (e.g., hydrolyzed acetamide) .
- Aquatic toxicity: Expose Daphnia magna to sublethal concentrations (0.1–10 mg/L) for 48 hours. Measure survival rates and compare with imidazothiazole-containing pesticides for ecological risk assessment .
Q. How can researchers optimize the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced degradation studies: Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH). Analyze degradation products via UPLC-MS to identify vulnerable groups (e.g., acetamide hydrolysis) .
- Lyophilization: Test stability in lyophilized vs. solution states. Use cryoprotectants (e.g., trehalose) for long-term storage at -80°C .
Q. What methodologies validate the compound’s mechanism of action in vivo?
Methodological Answer:
- Pharmacokinetics: Administer orally to rodents (10–50 mg/kg) and measure plasma concentrations via LC-MS/MS. Calculate AUC, Tₘₐₓ, and half-life .
- Target engagement: Use Western blotting to assess downstream signaling (e.g., phosphorylation of ERK in cancer models). Compare with vehicle-treated controls .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
